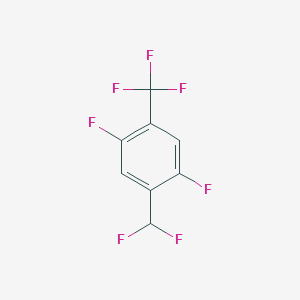

2,5-Difluoro-4-(trifluoromethyl)benzodifluoride

CAS No.: 1806315-08-1

Cat. No.: VC2763399

Molecular Formula: C8H3F7

Molecular Weight: 232.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1806315-08-1 |

|---|---|

| Molecular Formula | C8H3F7 |

| Molecular Weight | 232.1 g/mol |

| IUPAC Name | 1-(difluoromethyl)-2,5-difluoro-4-(trifluoromethyl)benzene |

| Standard InChI | InChI=1S/C8H3F7/c9-5-2-4(8(13,14)15)6(10)1-3(5)7(11)12/h1-2,7H |

| Standard InChI Key | DWAKAUVGODLDMD-UHFFFAOYSA-N |

| SMILES | C1=C(C(=CC(=C1F)C(F)(F)F)F)C(F)F |

| Canonical SMILES | C1=C(C(=CC(=C1F)C(F)(F)F)F)C(F)F |

Introduction

2,5-Difluoro-4-(trifluoromethyl)benzodifluoride is a fluorinated organic compound characterized by the presence of two fluorine atoms at the 2 and 5 positions and a trifluoromethyl group at the 4 position of a benzene ring. This compound belongs to the broader class of fluorinated aromatic compounds, which are renowned for their unique chemical properties and diverse applications in fields such as pharmaceuticals, agrochemicals, and materials science.

Synthesis Methods

The synthesis of 2,5-Difluoro-4-(trifluoromethyl)benzodifluoride typically involves fluorination processes. A common method includes heating a chlorinated precursor, such as 2-chloro-4-(trifluoromethyl)benzodifluoride, with cesium fluoride in dimethyl sulfoxide at temperatures between 120°C to 125°C for several hours. This reaction yields high-purity products due to the strong nucleophilic nature of fluoride ions.

Chemical Reactions and Mechanisms

2,5-Difluoro-4-(trifluoromethyl)benzodifluoride can participate in various chemical reactions, including substitution reactions facilitated by its electron-withdrawing fluorine groups. The selectivity and reactivity in these mechanisms depend significantly on the electronic effects imparted by the fluorinated substituents. Common reactions involve elevated temperatures or the presence of catalysts to effectively facilitate substitution reactions.

Applications

This compound has several potential applications due to its unique electronic properties and reactivity profile. It is of interest in materials science and pharmaceuticals, where fluorinated compounds often exhibit enhanced stability and bioavailability. Interaction studies involving this compound are crucial for understanding its behavior in biological systems and its reactivity with other chemical entities, which helps in determining its safety and efficacy for various applications.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,5-Difluoro-4-(trifluoromethyl)benzonitrile | Contains a nitrile group altering reactivity | |

| 2,5-Difluoro-4-(trifluoromethyl)benzoic acid | Contains a carboxylic acid group enhancing solubility | |

| 1-Bromo-2,5-difluoro-4-(trifluoromethyl)benzene | Incorporates a bromine atom affecting reactivity |

The uniqueness of 2,5-Difluoro-4-(trifluoromethyl)benzodifluoride lies in its specific arrangement of fluorine substituents and the lack of additional functional groups that could alter its reactivity profile significantly compared to similar compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume